
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protective group, a 4-fluorophenyl group, and a hydroxypropanoic acid moiety. This structure suggests that it could be a β-analogue of aromatic amino acids, which are important in the synthesis of peptides and in medicinal chemistry due to their ability to influence the conformation and biological activity of peptide sequences.
Synthesis Analysis
The synthesis of related β-amino acid derivatives has been described in the literature. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are structurally similar to the compound of interest, involves electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. The tert-butyl bromoacetate can be used as an electrophile, followed by the introduction of nitrogen through the Curtius reaction . Although the exact synthesis of the compound is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound includes a chiral center at the 2-hydroxypropanoic acid position and another at the amino group position, resulting in the (2S,3S) configuration. The presence of the Boc group provides steric bulk and protects the amino functionality during synthetic procedures. The 4-fluorophenyl group is a common motif in medicinal chemistry, often used to modulate the biological activity and metabolic stability of pharmaceuticals.
Chemical Reactions Analysis
The Boc-protected amino acid can undergo various chemical reactions, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation. The fluorine atom on the phenyl ring can be involved in halogen bonding and can influence the electronic properties of the molecule, potentially affecting its reactivity in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The Boc group would increase the molecule's steric bulk and hydrophobicity, while the fluorine atom would contribute to the molecule's lipophilicity and could affect its hydrogen bonding capacity. The hydroxy group would provide a site for hydrogen bonding and could increase the compound's solubility in polar solvents.
Aplicaciones Científicas De Investigación
Hydroxycinnamates and Antioxidant Activities
Hydroxycinnamates, including ferulic acid, coumaric acid, caffeic acid, and their derivatives, are widely distributed in nature and exhibit significant antioxidant activities. These compounds are found in various food groups, especially in cereals, legumes, fruits, and vegetables. Their antioxidant mechanism involves scavenging different types of free radicals and acting as chain-breaking antioxidants. The structural effects, such as the presence of hydroxyl groups and their positions on the aromatic ring, significantly influence their antioxidant potency. This information could be relevant when considering the antioxidant potential of complex molecules including fluorophenyl groups (Shahidi & Chandrasekara, 2010).
Biological Activities of Hydroxycinnamates
Further studies on hydroxycinnamates have revealed a broad range of biological activities beyond their antioxidant properties. These include antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The structure-activity relationships (SARs) of these compounds have been extensively studied, highlighting the importance of specific structural features, such as the unsaturated bond in the side chain and modifications on the aromatic ring and carboxylic function, for their biological activities (Razzaghi-Asl et al., 2013).
Applications in Drug Synthesis
Levulinic acid, identified as a key building block chemical from biomass, showcases the utility of specific carboxylic acids in drug synthesis. Its derivatives are used to synthesize a variety of value-added chemicals, demonstrating the potential of carboxylic acids with specific functionalities, like those in the compound , in medicinal chemistry. Levulinic acid's flexibility and diverse applications in cancer treatment, medical materials, and other medical fields underline the significant role of carboxylic acid derivatives in drug development (Zhang et al., 2021).
Protein Design and Fluorinated Amino Acids
Fluorinated compounds, including fluorophenyl groups, have unique physicochemical properties that have been exploited in protein design to enhance stability and biological activity. Proteins incorporating highly fluorinated analogs of amino acids exhibit increased resistance to chemical and thermal denaturation, retaining their structure and function. This suggests the potential of incorporating fluorine-containing compounds into proteins to create novel biomaterials with enhanced properties (Buer & Marsh, 2012).
Propiedades
IUPAC Name |
(2S,3S)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBBUWJBOPQEM-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)[C@@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376150 |
Source


|
| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959583-77-8 |
Source


|
| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

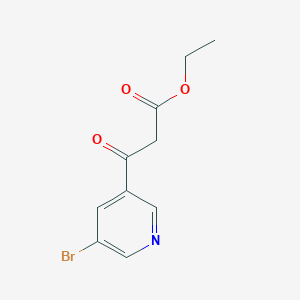
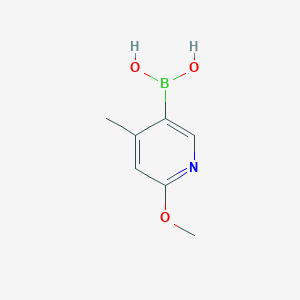
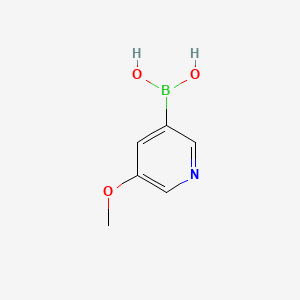
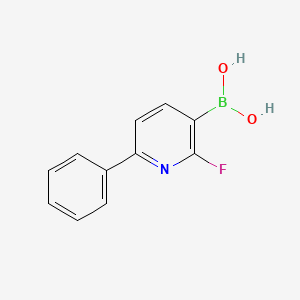
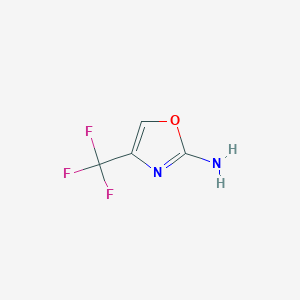
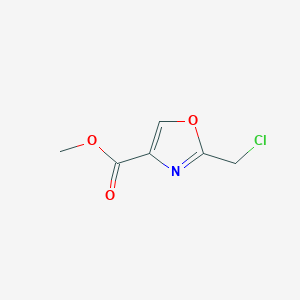

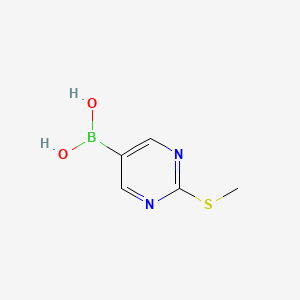
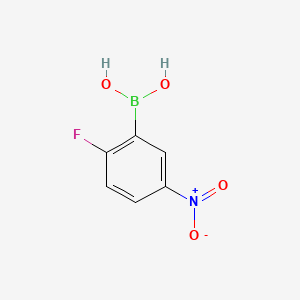

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)


